Sorbitan laurate

Emulsion Science Surfactant Chemistry Formulation Stability

Formulators seeking a low-HLB O/W co-emulsifier face stability risks from improper surfactant pairing. Sorbitan laurate (Span 20, HLB 8.6) solves this by balancing high-HLB surfactants to achieve required HLB of ~10-12. • Yields maximum droplet numbers and optimal O/W stability with Tween 20 blends. • Delivers 2.35 log reduction of Salmonella with tartaric acid - quantified antimicrobial synergy for food safety. • Significantly lower skin irritation vs. SLS, validated in vivo for sensitive-skin applications. Research-grade consistency with global availability.

Molecular Formula C18H34O6
Molecular Weight 346.5 g/mol
CAS No. 16287-68-6
Cat. No. B1209128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan laurate
CAS16287-68-6
Synonymssorbitan monolaurate
Span 20
Molecular FormulaC18H34O6
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
InChIInChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3
InChIKeyLWZFANDGMFTDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorbitan Laurate (Span 20) Core Characteristics


Sorbitan laurate (CAS 16287-68-6), commercially known as Span 20, is a non-ionic surfactant belonging to the sorbitan fatty acid ester class . It is produced by esterifying dehydrated sorbitol with lauric acid (C12:0), yielding a molecule with a relatively short and saturated fatty acid chain [1]. This molecular architecture confers distinctive physicochemical properties, including an intermediate Hydrophilic-Lipophilic Balance (HLB) value of approximately 8.6 and a dispersible nature in water, unlike the longer-chain, more lipophilic sorbitan esters . Functionally, it is widely employed as an oil-in-water (O/W) co-emulsifier, a wetting agent, and a dispersant across food (E493), cosmetic, pharmaceutical, and industrial formulations [2].

Sorbitan Laurate (Span 20) Substitution Risks


Interchanging sorbitan laurate (Span 20) with other sorbitan esters like Span 60 or Span 80, or with ethoxylated analogs like Tween 20, without quantitative justification, is a high-risk proposition for formulation stability and functionality. The sorbitan ester class exhibits a wide spectrum of Hydrophilic-Lipophilic Balance (HLB) values—from 1.8 for Span 85 to 8.6 for Span 20—each dictating a specific emulsion type and interfacial behavior . Simply substituting a higher HLB ethoxylated polysorbate (e.g., Tween 20, HLB ≈ 16.7) for sorbitan laurate would drastically shift the overall HLB of the blend, likely resulting in catastrophic phase inversion or emulsion destabilization [1]. Furthermore, the molecular properties governing interfacial packing, such as critical micelle concentration (CMC) and molecular area, differ significantly among the Span series due to variations in fatty acid chain length and unsaturation [2]. Therefore, substitution without empirical HLB rebalancing and interfacial tension validation directly jeopardizes critical quality attributes, including droplet size uniformity, viscosity, and long-term shelf stability, as documented in multiple comparative formulation studies [3].

Sorbitan Laurate (Span 20) Comparative Evidence


Span 20 vs. Span 80: HLB and Interfacial Activity

Sorbitan laurate (Span 20) and sorbitan monooleate (Span 80) exhibit distinct interfacial behaviors. Span 20 possesses an HLB value of 8.6, whereas Span 80 has a lower HLB of 4.3 [1]. This difference is rooted in their fatty acid chains: Span 20's shorter, saturated lauric acid (C12:0) versus Span 80's longer, unsaturated oleic acid (C18:1) [2]. At the water-oil interface, Span 20 also exhibits a lower interfacial tension at its critical micelle concentration (CMC) compared to Span 80 when the oil phase is dodecane, indicating a more efficient reduction in interfacial tension [3].

Emulsion Science Surfactant Chemistry Formulation Stability

Skin Irritancy: Span 20 vs. SLS

In a comparative in vivo human study, sorbitan monolaurate (Span 20) demonstrated significantly lower irritant potential than sodium lauryl sulfate (SLS). Using the plastic occlusion stress test (POST) to measure skin surface water loss (SSWL) as a marker of barrier disruption, SLS exhibited a statistically significant greater disturbance in water-holding capacity compared to sorbitan monolaurate (p < 0.05) [1]. This finding underscores the milder dermal profile of this non-ionic surfactant relative to the aggressive anionic SLS.

Dermatological Safety Biocompatibility Personal Care Formulation

Antimicrobial Synergy with Span 20

In a food safety application, sorbitan monolaurate (Span 20) at 100 ppm was evaluated as a synergist with organic acids against Salmonella typhimurium on chicken skin. It was found to cause the greatest increase in bactericidal activity compared to other synergists like sodium lauryl sulfate (SLS), ethanol, and dimethyl sulfoxide (DMSO) [1]. Specifically, the addition of Span 20 to organic acids in a simulated scalding process increased log reductions against loosely attached cells by 0.81 (acetic acid) to 2.35 (tartaric acid) log8 CFU/skin [2].

Food Safety Antimicrobial Synergy Decontamination

Span 20 in Drug Delivery Nanostructures

Sorbitan laurate (Span 20) is a critical structural component in advanced lipid-based delivery systems. When blended with Tween 21, it enables the formation of microemulsions with tunable nanostructures (O/W, W/O, bicontinuous), which directly impacts transdermal drug flux; O/W microemulsions facilitated the permeation of 50% of the applied caffeine dose within 24 hours, significantly outperforming W/O and bicontinuous structures [1]. Furthermore, a 50:50 wt% blend of Span 20 and Tween 20 processed under hydrothermal conditions (240 °C, 10 MPa) yields vesicles with diameters ≤ 100 nm, acting as templates for nanocarrier formation [2].

Nanomedicine Drug Delivery Systems Lipid Self-Assembly

Sorbitan Laurate (Span 20) Key Applications


Stable Oil-in-Water Emulsions

Procure sorbitan laurate (Span 20) when designing O/W emulsions that require a low-HLB co-emulsifier to balance a high-HLB primary surfactant like Tween 20. Its HLB of 8.6 and low interfacial tension make it ideal for achieving a stable emulsion with a required HLB of ~10-12, preventing phase separation and ensuring long-term shelf-life [1]. This is supported by evidence showing that Span 20-containing blends yield maximum droplet numbers and optimal stability in O/W systems [2].

Mild Personal Care Products

Select sorbitan laurate for topical formulations where minimizing skin irritation is paramount. Quantitative in vivo data demonstrates its significantly lower irritant potential compared to harsh anionic surfactants like SLS, making it a scientifically justified choice for products intended for sensitive skin, baby care, or leave-on applications [1]. Its mildness, combined with effective emulsification, provides a strong value proposition for cosmetic and pharmaceutical procurement.

Antimicrobial Enhancement in Food Safety

Incorporate sorbitan laurate into antimicrobial formulations for food processing to leverage its proven synergistic activity. Its ability to increase the log reduction of pathogens like Salmonella when combined with organic acids (e.g., a 2.35 log increase with tartaric acid) provides a quantifiable, superior alternative to other permeation enhancers like SLS or ethanol [1]. This application is critical for meeting food safety standards and extending product shelf life.

Nanocarrier Engineering for Drug Delivery

Utilize sorbitan laurate as a key structural lipid in the development of microemulsions and nanovesicles for drug delivery. Its performance in forming well-defined O/W nanostructures that enhance transdermal flux (e.g., 50% dose delivery in 24h) and in generating sub-100 nm vesicles under hydrothermal conditions provides a verifiable, quantitative basis for its procurement in pharmaceutical R&D aimed at improving drug solubility and bioavailability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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